1-Aminopropane-1-sulfonic Acid (1-APS): A Comprehensive Technical Guide on Exact Mass, Molecular Weight, and Physicochemical Profiling
1-Aminopropane-1-sulfonic Acid (1-APS): A Comprehensive Technical Guide on Exact Mass, Molecular Weight, and Physicochemical Profiling
Executive Summary
1-Aminopropane-1-sulfonic acid (1-APS), designated by CAS number 89034-15-1[1], is an aliphatic alpha-amino sulfonic acid characterized by its highly polar, zwitterionic nature[2]. As a structural analog of natural amino acids where the carboxylate group is replaced by a sulfonate moiety, 1-APS exhibits unique physicochemical properties. These properties make it a highly valuable building block across multiple scientific domains, ranging from its use as a surfactant precursor in [3] to its role as an active agent in [4].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In drug development and analytical chemistry, distinguishing between molecular weight and exact mass is a non-negotiable requirement for accurate experimental design.
-
Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is strictly used for macroscopic stoichiometric calculations during chemical synthesis and formulation.
-
Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, lowest-mass isotope for each element. This is the critical parameter for High-Resolution Mass Spectrometry (HRMS), allowing scientists to differentiate 1-APS from isobaric compounds or nominal mass overlaps.
Isotopic Composition and Mass Calculation
The following table summarizes the quantitative mass data for 1-APS (Molecular Formula: C₃H₉NO₃S), demonstrating the divergence between the exact mass required for mass spectrometry and the molecular weight required for bench chemistry[1].
| Element | Primary Isotope | Count | Monoisotopic Mass (Da) | Standard Atomic Weight ( g/mol ) |
| Carbon | ¹²C | 3 | 12.00000 | 12.011 |
| Hydrogen | ¹H | 9 | 1.00783 | 1.008 |
| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.007 |
| Oxygen | ¹⁶O | 3 | 15.99491 | 15.999 |
| Sulfur | ³²S | 1 | 31.97207 | 32.065 |
| Total | 139.03031 Da | 139.174 g/mol |
Chemical Synthesis & Mechanistic Pathways
Causality in Experimental Synthesis Choices
Alpha-amino sulfonic acids are not naturally abundant and must be synthesized via multi-component reactions. The most robust and scalable method is a Strecker-type reaction utilizing an aldehyde, an amine source, and a bisulfite salt. For 1-APS, the precursors are propionaldehyde, ammonia, and sodium bisulfite. The causality of this sequence relies on the initial formation of a highly reactive electrophilic imine intermediate, which is subsequently trapped by the nucleophilic bisulfite ion to form the stable carbon-sulfur bond.
Step-by-Step Synthesis Protocol
-
Imine Formation: Mix equimolar amounts of propionaldehyde and aqueous ammonia (28% w/w) in a round-bottom flask. Maintain the temperature strictly at 0–5 °C using an ice bath to prevent the volatilization of ammonia and to safely control the exothermic formation of propylidenamine.
-
Nucleophilic Addition: Add a saturated aqueous solution of sodium bisulfite dropwise to the reaction mixture over 30 minutes. The bisulfite acts as a strong nucleophile, attacking the imine carbon.
-
Precipitation and Isolation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Acidify the mixture with dilute HCl (1M) to pH 3 to protonate the sulfonate group, yielding the zwitterionic 1-APS precipitate.
-
Purification: Filter the crude product and recrystallize from a 70:30 ethanol/water mixture to remove unreacted bisulfite and ammonium salts. Dry under a vacuum to yield pure 1-APS crystals.
Synthesis pathway of 1-APS via Strecker-type bisulfite reaction.
Analytical Characterization: LC-HRMS Workflow
Causality in Chromatographic and Ionization Choices
Analyzing 1-APS presents a specific physicochemical challenge: its zwitterionic structure makes it exceptionally hydrophilic, leading to zero retention on standard reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to achieve adequate retention and peak shape. Furthermore, the sulfonic acid moiety (pKa < 1) ensures the molecule is predominantly deprotonated in solution. Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical and sensitive ionization technique, targeting the deprotonated [M-H]⁻ ion at an exact mass of 138.0225 Da (139.0303 Da - 1.0078 Da).
Self-Validating Experimental Protocol for LC-MS/MS
To ensure absolute data integrity, this protocol is designed as a self-validating system :
-
Sample Preparation (Protein Precipitation): Spike the biological or formulation sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as ¹³C₃-1-APS. Add 3 volumes of cold acetonitrile (4 °C) to precipitate proteins. Self-Validation: The SIL-IS automatically corrects for matrix effects and extraction losses in every single run.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm). Use a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B), starting at 90% B and ramping down to 50% B over 8 minutes.
-
Ion Suppression Mapping: Perform a post-column infusion of 1-APS during a blank matrix injection. Self-Validation: This maps the exact retention time of 1-APS against matrix suppression zones, proving that the analyte elutes in a clean ionization window.
-
HRMS Detection: Operate an Orbitrap or Q-TOF mass spectrometer in ESI negative mode. Monitor the exact mass m/z 138.0225 with a mass extraction window of < 5 ppm to ensure absolute specificity against isobaric interferences.
LC-HRMS analytical workflow for the quantification of 1-APS.
Applications in Drug Development & Biochemistry
1-APS serves as a highly versatile building block in modern chemical engineering and pharmacology. In materials science, it is incorporated into to enhance grain characteristics, acting as a highly effective internal surfactant[3]. In pharmaceutical formulations, its unique polarity profile is leveraged in , modulating the release kinetics of active pharmaceutical ingredients[4]. Furthermore, structurally related sulfopropylbetaine derivatives of 1-APS have shown profound efficacy in, acting as specialized detergents that facilitate bacterial dispersion for diagnostic assays without compromising cellular integrity[5].
References
- US Patent US9034830B2. Methods and compositions for sustained delivery of drugs. Google Patents.
- European Patent EP2942361A1. Grain enhancement with surfactants in water-based uv-radiation curable polyurethane dispersions. Google Patents.
- US Patent US6004771A. Method for processing mycobacteria. Google Patents.
Sources
- 1. 89034-15-1_化工字典 [hxchem.net]
- 2. 页面加载中... [china.guidechem.com]
- 3. EP2942361A1 - Grain enhancement with surfactants in water-based uv-radiation curable polyurethane dispersions - Google Patents [patents.google.com]
- 4. US9034830B2 - Methods and compositions for sustained delivery of drugs - Google Patents [patents.google.com]
- 5. US6004771A - Method for processing mycrobacteria - Google Patents [patents.google.com]
